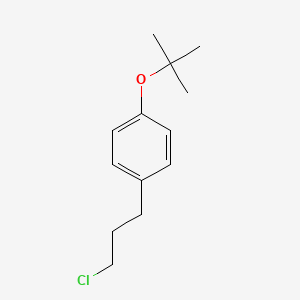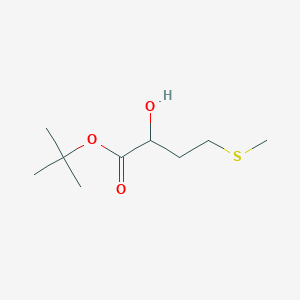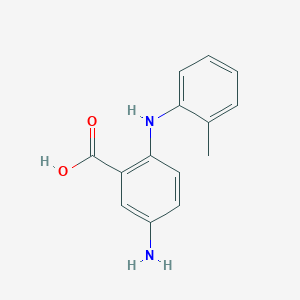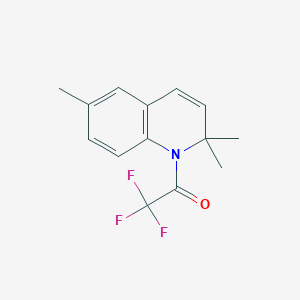
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, particularly due to its antimicrobial, antimalarial, and anti-inflammatory properties . The presence of the trifluoroacetyl group in this compound enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- can be achieved through various synthetic routes. One common method involves the condensation of aniline with acetone in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is typically carried out under reflux conditions to yield the desired product. Industrial production methods often employ similar routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antimalarial activity .
Vergleich Mit ähnlichen Verbindungen
Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- can be compared with other similar compounds, such as:
Ethoxyquin: Another quinoline derivative used as an antioxidant in food preservation.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2,2,4-Trimethyl-1,2-dihydroquinoline: Used as an industrial antioxidant in rubber technologies.
The uniqueness of Quinoline, 1,2-dihydro-2,2,6-trimethyl-1-(trifluoroacetyl)- lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
828938-83-6 |
|---|---|
Molekularformel |
C14H14F3NO |
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2,2,6-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C14H14F3NO/c1-9-4-5-11-10(8-9)6-7-13(2,3)18(11)12(19)14(15,16)17/h4-8H,1-3H3 |
InChI-Schlüssel |
VVIKNAXVRWWEMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(C=C2)(C)C)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)
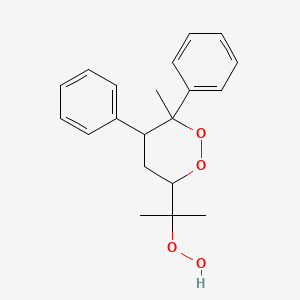
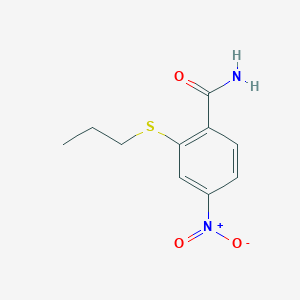
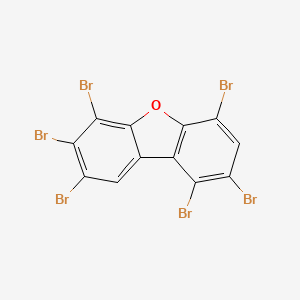
![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
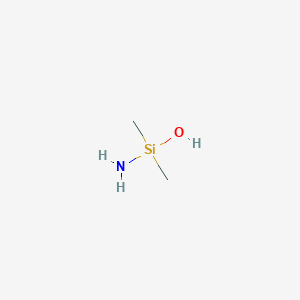
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
